molecular formula C26H22N4O B4969728 2-[4-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-6-methylpyrimidin-2-yl]phenol

2-[4-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-6-methylpyrimidin-2-yl]phenol

Cat. No.: B4969728
M. Wt: 406.5 g/mol
InChI Key: HKBXOJGFYCXKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-6-methylpyrimidin-2-yl]phenol is a complex organic compound that belongs to the class of pyrazoline derivatives.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2-[4-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-6-methylpyrimidin-2-yl]phenol include other pyrazoline derivatives such as:

These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-6-methylpyrimidin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O/c1-18-16-25(28-26(27-18)21-14-8-9-15-24(21)31)30-23(20-12-6-3-7-13-20)17-22(29-30)19-10-4-2-5-11-19/h2-16,23,31H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBXOJGFYCXKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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